4-(2-Chloroethyl)-1-methylpiperidine;hydrochloride
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Overview
Description
4-(2-Chloroethyl)-1-methylpiperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a 2-chloroethyl group and a methyl group, and it is commonly used in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
It is structurally similar to chlorambucil, a nitrogen mustard alkylating agent used as an antineoplastic agent for the treatment of various malignant and nonmalignant diseases . Therefore, it may share similar targets, which include DNA and RNA molecules in cancer cells .
Mode of Action
Based on its structural similarity to chlorambucil, it may also function as an alkylating agent . Alkylating agents work by forming covalent bonds with the DNA molecule, causing DNA damage and preventing the cancer cell from dividing and growing .
Biochemical Pathways
Alkylating agents like chlorambucil generally interfere with dna replication and transcription processes, leading to cell cycle arrest and apoptosis .
Result of Action
Alkylating agents generally cause dna damage, leading to cell cycle arrest and apoptosis . This can result in the reduction of tumor size and potentially the elimination of cancer cells.
Action Environment
Similar compounds like tris (2-chloroethyl) phosphate (tcep) have shown to be ubiquitous in aquatic environments and have potential ecotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-1-methylpiperidine;hydrochloride typically involves the reaction of 1-methylpiperidine with 2-chloroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and results in higher efficiency and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)-1-methylpiperidine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: N-oxides are the primary products.
Reduction: Secondary amines are formed as major products.
Scientific Research Applications
4-(2-Chloroethyl)-1-methylpiperidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the production of agrochemicals and dyestuffs
Comparison with Similar Compounds
Similar Compounds
Mustard Gas (Bis(2-chloroethyl)sulfide): A well-known alkylating agent with similar chemical properties but higher toxicity.
Chlorambucil: Another alkylating agent used in chemotherapy with a similar mechanism of action.
Nitrogen Mustard: A class of compounds with similar alkylating properties and applications in cancer treatment
Uniqueness
4-(2-Chloroethyl)-1-methylpiperidine;hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical reactivity and biological activity. Its relatively lower toxicity compared to mustard gas makes it a more suitable candidate for pharmaceutical applications .
Properties
IUPAC Name |
4-(2-chloroethyl)-1-methylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN.ClH/c1-10-6-3-8(2-5-9)4-7-10;/h8H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMLFEOEIHYCMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378816-00-2 |
Source
|
Record name | 4-(2-chloroethyl)-1-methylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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